OR-1896 vs. Levosimendan: PDE III Inhibitory Potency Comparison
Direct head-to-head comparison in guinea pig ventricular tissue reveals that OR-1896 exhibits a 40-fold lower potency for PDE III inhibition compared to the parent compound levosimendan. This quantitative difference fundamentally alters the contribution of PDE inhibition to the overall pharmacodynamic profile, making OR-1896 a distinct research tool for isolating calcium-sensitizing effects. [1]
| Evidence Dimension | PDE III Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 94 nM |
| Comparator Or Baseline | Levosimendan: IC50 = 2.5 nM |
| Quantified Difference | Levosimendan is 37.6-fold more potent than OR-1896 |
| Conditions | Guinea pig left ventricular tissue homogenate, PDE III isoform assay |
Why This Matters
This 40-fold difference in PDE III inhibitory potency explains why OR-1896, unlike levosimendan, does not rely on PDE inhibition for its primary inotropic effect in certain models, enabling researchers to dissect mechanism-specific contributions.
- [1] Szilágyi, S., et al. The effects of levosimendan and OR-1896 on isolated hearts, myocyte-sized preparations and phosphodiesterase enzymes of the guinea pig. European Journal of Pharmacology, 486(1), 67-74, 2004. View Source
